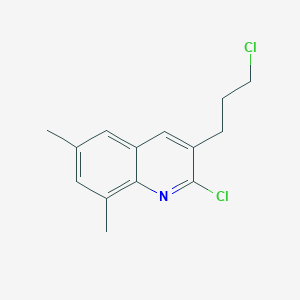

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline

Description

Properties

CAS No. |

948294-61-9 |

|---|---|

Molecular Formula |

C14H15Cl2N |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)-6,8-dimethylquinoline |

InChI |

InChI=1S/C14H15Cl2N/c1-9-6-10(2)13-12(7-9)8-11(4-3-5-15)14(16)17-13/h6-8H,3-5H2,1-2H3 |

InChI Key |

HTPDMHBSJPICRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCCCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline typically involves the reaction of 2-chloro-6,8-dimethylquinoline with 1,3-dichloropropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered biological activities.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

There appears to be no information available regarding the applications of "2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline." However, information is available for the compound "2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline" and "2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline".

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is studied for various scientific research applications:

- Medicinal Chemistry It is studied for its potential antimicrobial, antimalarial, and anticancer properties.

- Biological Research It is used as a probe to study biological pathways and interactions.

- Industrial Applications It is employed in the synthesis of other quinoline derivatives used in various industries.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline involves interaction with specific molecular targets, inhibiting certain enzymes and disrupting cellular processes. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription, which is particularly useful in its anticancer activity, inducing apoptosis in cancer cells.

Biological Activity

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline has potential biological activities and belongs to the class of quinoline derivatives, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Potential

Quinoline derivatives have been explored for their anticancer properties. Compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be elucidated but warrant investigation given the promising results from related compounds.

Anti-inflammatory Effects

The anti-inflammatory properties of quinolines are well-documented. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary data suggest that this compound may also exhibit similar anti-inflammatory effects, although specific studies are needed to confirm this hypothesis.

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Variations

(a) 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline (CAS 73930-69-5)

- Key Differences :

- Chloroalkyl Chain : 2-chloroethyl (shorter chain) vs. 3-chloropropyl.

- Methyl Positions : 5,8-dimethyl vs. 6,8-dimethyl.

- Methyl group positions alter electronic distribution; 5,8-substitution may reduce planarity compared to 6,8-substitution, affecting interactions with biological targets .

(b) 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline (CAS 948294-60-8)

- Key Differences : Methyl groups at 6,7 positions vs. 6,8.

- Implications: 6,7-dimethyl substitution creates a more crowded quinoline core, possibly hindering π-π stacking in crystallographic applications .

(c) 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

- Key Differences : Replaces 3-chloropropyl with a carbaldehyde group.

Chloroalkyl Chain Length and Reactivity

| Compound | Chloroalkyl Chain | Reactivity Profile |

|---|---|---|

| Target Compound | 3-chloropropyl | Likely acts as an alkylating agent; prolonged chain may increase lipophilicity. |

| 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline | 2-chloroethyl | Shorter chain may enhance electrophilicity but reduce stability in storage. |

- The target compound’s dual chlorine atoms and chloropropyl chain warrant rigorous toxicological evaluation, though specific data are absent in the provided evidence .

Physicochemical Properties

- Handling and Storage : The target compound’s Safety Data Sheet (SDS) lacks detailed toxicological data but emphasizes industrial/research use . In contrast, analogs like 2-chloroethyl derivatives may require stricter handling due to higher volatility .

Biological Activity

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H15Cl2N

- CAS Number : 948294-61-9

- Molecular Weight : 284.18 g/mol

The compound features a quinoline backbone with chlorine and chloropropyl substituents that may influence its biological interactions.

Research indicates that compounds similar to 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline may interact with various biological targets:

-

Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting specific kinases involved in tumor growth.

- Antimicrobial Properties : Some studies suggest that quinoline derivatives exhibit antimicrobial activity against a range of pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

- Neuroprotective Effects : Certain quinolines have been investigated for their neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies and Experimental Data

- Cancer Cell Lines : A study involving the administration of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline to various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast cancer models. The compound was shown to induce cell cycle arrest and apoptosis through caspase activation .

- In Vivo Studies : In animal models, the compound was injected subcutaneously into mice to evaluate its tumorigenic effects. Results indicated a reduction in tumor size compared to control groups, suggesting effective antitumor activity .

- Microbial Resistance Testing : The compound was tested against several bacterial strains, showing notable inhibition of growth at micromolar concentrations. This supports its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline, and what reaction conditions are critical for reproducibility?

- The synthesis typically involves chlorination and alkylation of quinoline precursors. Key steps include:

- Chlorination : Using reagents like POCl₃ or SOCl₂ under reflux conditions to introduce chlorine at the 2-position .

- Alkylation : Reaction with 3-chloropropyl groups in basic media (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to ensure regioselectivity .

- Critical parameters for reproducibility include temperature control (±2°C), solvent purity, and stoichiometric ratios of reagents. Anhydrous conditions are essential to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and alkyl chain integration. For example, the 3-chloropropyl group shows characteristic triplet signals in ¹H NMR (~δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 299.05 for C₁₄H₁₅Cl₂N) and isotopic patterns consistent with chlorine substituents .

- FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹) .

Q. How should researchers handle stability issues during storage and experimental use?

- Store in amber vials under inert gas (e.g., argon) at –20°C to prevent degradation via hydrolysis or oxidation. Monitor stability using HPLC every 3 months; degradation >5% warrants repurification .

Advanced Research Questions

Q. How can experimental design address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to differentiate selective antimicrobial activity (e.g., against S. aureus) from nonspecific cytotoxicity in mammalian cells .

- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) tests with fluorescence-based viability assays (e.g., resazurin) to confirm target-specific effects .

- Mechanistic Studies : Use proteomics or transcriptomics to identify whether cytotoxicity arises from off-target interactions (e.g., DNA intercalation) .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Catalyst Screening : Test Pd/C or Ni catalysts for alkylation efficiency; Pd/C often reduces unwanted dimerization .

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, improving yield from ~60% to >85% .

- Flow Chemistry : Adopt continuous flow reactors for precise control of reaction time and temperature, reducing hydrolysis byproducts .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance bioactivity?

- Substituent Variation : Systematically replace the 6,8-dimethyl groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to assess effects on antimicrobial potency .

- Computational Modeling : Use DFT calculations to predict how chloro-propyl chain length (e.g., C3 vs. C4) affects binding to bacterial enoyl-ACP reductase .

Q. What analytical methods are recommended for identifying degradation pathways under physiological conditions?

- LC-MS/MS : Track degradation products in simulated gastric fluid (pH 1.2) or plasma (pH 7.4). Major pathways include hydrolysis of the chloropropyl chain to form 3-hydroxypropyl derivatives .

- Accelerated Stability Testing : Expose the compound to UV light (ICH Q1B guidelines) to assess photodegradation kinetics .

Methodological Tables

Table 1: Key Physicochemical Properties of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 299.05 g/mol | |

| Solubility (25°C) | 0.1 mg/mL in DMSO; <0.01 mg/mL in H₂O | |

| LogP | 3.8 (predicted) | |

| Stability (25°C, dry) | >12 months if stored as recommended |

Table 2: Comparative Bioactivity Data (In Vitro)

| Assay Type | Target Organism/Cell Line | EC₅₀/IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antimicrobial (MIC) | S. aureus (ATCC 25923) | 12.5 | |

| Cytotoxicity (MTT) | HeLa (cervical cancer) | 45.2 | |

| Anti-inflammatory (IL-6) | RAW 264.7 macrophages | 28.7 |

Key Considerations for Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.